molecular formula C12H20N6O2 B11259739 2-(3,5-dimethylpiperidin-1-yl)-N-methyl-5-nitropyrimidine-4,6-diamine

2-(3,5-dimethylpiperidin-1-yl)-N-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B11259739
M. Wt: 280.33 g/mol
InChI Key: LFGFGDKYCZDYHJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a piperidine ring substituted with methyl groups and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound is known to bind to histamine H3 and sigma-1 receptors, exhibiting antagonistic properties . This interaction modulates the activity of these receptors, leading to potential therapeutic effects in pain management and neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 3,5-dimethylpiperidine share structural similarities with the piperidine ring.

    Nitropyrimidine Derivatives: Compounds such as 5-nitropyrimidine derivatives have similar core structures.

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine is unique due to its dual functional groups (piperidine and nitropyrimidine) which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and pharmacological research.

Properties

Molecular Formula

C12H20N6O2

Molecular Weight

280.33 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-4-N-methyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C12H20N6O2/c1-7-4-8(2)6-17(5-7)12-15-10(13)9(18(19)20)11(14-3)16-12/h7-8H,4-6H2,1-3H3,(H3,13,14,15,16)

InChI Key

LFGFGDKYCZDYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)NC)[N+](=O)[O-])N)C

Origin of Product

United States

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